molecular formula C18H22N2O5S B5615352 (4aR*,8aR*)-2-(1-benzofuran-5-ylcarbonyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-(1-benzofuran-5-ylcarbonyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No. B5615352
M. Wt: 378.4 g/mol
InChI Key: AIIJILXXIBKUSK-CRAIPNDOSA-N
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Description

The compound "(4aR*,8aR*)-2-(1-benzofuran-5-ylcarbonyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol" belongs to a class of chemicals that have been synthesized for various biological and chemical studies. While specific information on this exact compound may be limited, compounds with similar structures, such as naphthyridines and benzofurans, have been extensively studied for their diverse chemical and biological properties.

Synthesis Analysis

Synthetic approaches for related naphthyridine and benzofuran derivatives typically involve condensation reactions, cyclization, and substitutions. For example, novel synthesis methods have been developed for substituted naphthyridine and benzofuran derivatives, utilizing condensation reactions and microwave irradiation methods for enhanced efficiency and yield (Ravi et al., 2018).

Molecular Structure Analysis

Structural analysis often employs spectroscopic methods like FTIR, NMR (1H NMR and 13C NMR), and X-ray diffraction. These techniques help determine the molecular geometry, confirm the chemical structure, and analyze the electronic environment within the molecule. For instance, studies have shown how DFT (Density Functional Theory) can be used to understand the molecular structure and vibrational frequencies of similar compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

Chemical properties, such as reactivity and stability, are influenced by the compound's structure. Naphthyridine and benzofuran derivatives often undergo reactions like transannulation, Pictet-Spengler reactions, and others, leading to a variety of biological and chemical functionalities. The interactions and substituent effects within these molecules can significantly alter their chemical behavior and applications (Manna & Agrawal, 2010).

properties

IUPAC Name

[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-(1-benzofuran-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-26(23,24)20-8-6-18(22)5-7-19(11-15(18)12-20)17(21)14-2-3-16-13(10-14)4-9-25-16/h2-4,9-10,15,22H,5-8,11-12H2,1H3/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIJILXXIBKUSK-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CCN(CC2C1)C(=O)C3=CC4=C(C=C3)OC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=CC4=C(C=C3)OC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-(1-benzofuran-5-yl)methanone

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